Terbium(III) nitrate pentahydrate

説明

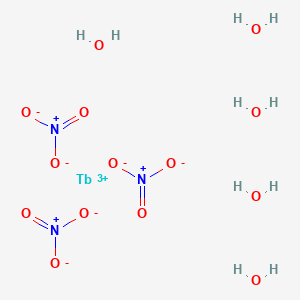

Terbium(III) nitrate pentahydrate is a chemical compound with the formula Tb(NO3)3·5H2O. It is composed of terbium, a rare earth element, combined with nitrate ions and water molecules. This compound is known for its distinctive properties and applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Terbium(III) nitrate pentahydrate can be synthesized through the reaction of terbium metal or its oxide with nitric acid. The reaction typically involves dissolving terbium oxide (Tb2O3) in concentrated nitric acid, followed by crystallization to obtain the pentahydrate form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of terbium ore, followed by its conversion to terbium oxide and subsequent reaction with nitric acid. The resulting solution is then evaporated and crystallized to yield the desired compound.

化学反応の分析

Thermal Decomposition

Heating induces decomposition:

-

At 250–700°C under inert atmospheres, terbium hydroxide intermediates decompose to form Tb₂O₃:

. -

Above 89.3°C , the pentahydrate loses water, forming anhydrous Tb(NO₃)₃, which further decomposes to TbONO₃ and NOₓ gases at higher temperatures .

Precipitation Reactions

Reaction with ammonium bicarbonate (NH₄HCO₃):

.

Basic carbonates may form under pH-controlled conditions .

Coordination Chemistry

Terbium(III) nitrate acts as a precursor for luminescent complexes:

-

Pyridine carboxylate complexes : Ligands coordinate via pyridine nitrogen and carbonyl oxygen atoms, forming TbL(NO₃)₂·2H₂O. Nitrate ions act as bidentate ligands, confirmed by IR spectroscopy .

-

Acetonitrile solvation : In CH₃CN, excess nitrate anions form the [Tb(NO₃)₅]²⁻ complex ion .

Key Findings:

| Complex | Luminescence Properties | Application |

|---|---|---|

| TbL(NO₃)₂·2H₂O | Strong green Tb³⁺ emission (λ = 545 nm) | Fluorescent sensors |

| Tb-doped phosphors | High quantum yield under UV excitation | LED lighting |

Redox and Catalytic Behavior

科学的研究の応用

Luminescent Materials

Terbium(III) nitrate pentahydrate is extensively used in the development of luminescent materials. Its unique luminescent properties make it suitable for applications in phosphors and lasers.

- Phosphors : Used in displays and lighting applications, terbium compounds exhibit green emission under UV light, making them ideal for phosphor coatings.

- Lasers : Terbium-doped materials are utilized in solid-state lasers due to their efficient energy transfer and emission properties .

Catalysis

The compound acts as a catalyst in various chemical reactions, particularly in organic synthesis and material preparation.

- Catalytic Reactions : Terbium(III) nitrate can facilitate reactions involving carbon nanotubes and other organic compounds, enhancing reaction efficiency .

- Metal-Organic Frameworks (MOFs) : It is employed to synthesize MOFs for applications in gas storage and separation technologies .

Bioimaging

Recent studies have explored the use of this compound as a dopant in bioimaging probes.

- Hydroxyapatite Probes : By incorporating terbium into hydroxyapatite matrices, researchers have developed luminescent probes that can be used for bioimaging applications, allowing for real-time imaging of biological processes .

Preparation of Ce-Doped Terbium Aluminum Garnets

A study demonstrated the use of this compound as a precursor for preparing cerium-doped terbium aluminum garnets through photo-induced methods. The resulting garnets exhibited enhanced luminescent properties suitable for display technologies .

Synthesis of Coordination Complexes

Research has shown that the reaction of this compound with specific ligands leads to the formation of stable coordination complexes with unique structural and electronic properties. For instance, the complex formed with N,N'-bis(2-hydroxybenzyl)-N,N'-bis(pyridin-2-ylmethyl)ethylenediamine demonstrated an eight-coordinate geometry that is crucial for its catalytic activity .

Data Tables

作用機序

The mechanism by which Terbium(III) nitrate pentahydrate exerts its effects depends on its specific application. For example, in fluorescence imaging, the compound acts as a luminescent probe, emitting light upon excitation. The molecular targets and pathways involved include interactions with specific biomolecules and cellular components.

類似化合物との比較

Terbium(III) nitrate pentahydrate is compared with other similar compounds, such as:

Cerium(III) nitrate pentahydrate (Ce(NO3)3·5H2O)

Gadolinium(III) nitrate pentahydrate (Gd(NO3)3·5H2O)

Lanthanum(III) nitrate pentahydrate (La(NO3)3·5H2O)

These compounds share similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its luminescent properties and its use in advanced scientific research.

生物活性

Terbium(III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O) is an inorganic compound that belongs to the class of rare earth metal nitrates. Its unique properties have led to various applications in fields such as materials science, electronics, and biomedicine. This article explores the biological activity of this compound, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : Tb(NO₃)₃·5H₂O

- CAS Number : 57584-27-7

- Molar Mass : 435.02 g/mol

- Appearance : Fine crystalline powder, white in color

- Melting Point : 89.3 °C

Toxicological Profile

This compound is classified as a hazardous substance. The following table summarizes its toxicological data:

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral (rat) | 5000 |

| Intraperitoneal (rat) | 260 |

| Intravenous (rat) | 30 |

| Intraperitoneal (mouse) | 480 |

Health Effects

Biological Applications

Despite its toxicity, this compound has shown promise in various biological applications:

Luminescent Probes

Terbium complexes are being studied for their luminescent properties, which can be utilized in biosensing applications. For instance, terbium ions exhibit unique electronic structures that allow for efficient energy transfer, making them suitable for fluorescent probes in biological imaging .

Coordination Chemistry

Recent studies have focused on the synthesis of terbium complexes with organic ligands. These complexes demonstrate unique optical and magnetic properties, which can be harnessed for therapeutic purposes or as diagnostic tools in medicine .

Case Studies

- Biosensing Applications : A study demonstrated the use of this compound in developing an impedimetric platform for detecting gadolinium. The platform's sensitivity was attributed to the luminescent properties of terbium ions, which enhanced signal detection .

- Coordination Complexes : Research involving the synthesis of terbium complexes with tripodal ligands showed that these complexes could form stable structures with potential applications in drug delivery systems due to their biocompatibility and controlled release properties .

特性

IUPAC Name |

terbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROXJNVUWBEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591614 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-27-7 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。